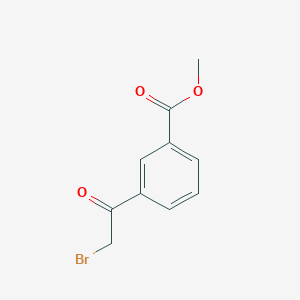

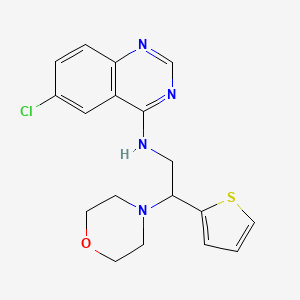

![molecular formula C13H15Br B2614991 3-(3-Bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1](/img/structure/B2614991.png)

3-(3-Bromophenyl)spiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[3.3]heptane is a chemical compound that can mimic the mono-, meta- and para-substituted phenyl rings in drugs . It’s often used in medicinal chemistry as a 3D-shaped scaffold .

Synthesis Analysis

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches . The synthesis of spiroheptanones has also been reported .Molecular Structure Analysis

The spiro[3.3]heptane core, with the non-coplanar exit vectors, was shown to be a saturated benzene bioisostere . More details about its structure can be found on ChemSpider .Chemical Reactions Analysis

The spiro[3.3]heptane core has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .Physical and Chemical Properties Analysis

The molecular formula of spiro[3.3]heptane is C7H12, with an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .Applications De Recherche Scientifique

Radical Chemistry and ESR Spectroscopy

Spiro[3.3]heptan-3-yl radicals, related to 3-(3-Bromophenyl)spiro[3.3]heptane, were generated and observed via e.s.r. spectroscopy, highlighting the compound's role in radical chemistry. The study of these radicals provides insights into hydrogen abstraction mechanisms and the structural similarities of spiro[3.3]heptan-3-yl radicals to cyclobutyl radicals, indicating significant implications for understanding radical stability and reactivity (Roberts, Walton, & Maillard, 1986).

Molecular Electronics and Conjugated Systems

Research on orthogonally fused conducting oligomers for molecular electronic devices utilizes spiro-fused cores, including derivatives similar to this compound. This work contributes to the development of molecular switching devices, highlighting the potential of spiro-fused structures in advanced electronic applications (Tour, Wu, & Schumm, 1991).

Electrochemistry and Redox Properties

The electrochemical investigation of spiro compounds, such as spiro[2.4]heptanes, reveals intricate redox properties. These studies underscore the potential of spiro compounds in electrochemical applications, providing a foundational understanding of their redox behavior and stability under various conditions (Mattiello & Rampazzo, 2001).

Drug Discovery and Biological Activities

Spiro[pyrrolidine-3, 3´-oxindole], sharing structural motifs with this compound, demonstrates significant anti-breast cancer properties. This application showcases the role of spiro compounds in medicinal chemistry, particularly in the design of potent inhibitors for cancer cell proliferation (Hati et al., 2016).

Organic Synthesis and Chemical Reactivity

Studies focusing on the chemical reactivity and synthetic applications of spiro compounds, such as spiro[2.4]hepta-4,6-dienes, elucidate their versatility in organic synthesis. These insights are crucial for developing new synthetic methodologies and understanding the unique reactivity patterns of spiro compounds (Menchikov & Nefedov, 1994).

Mécanisme D'action

Target of Action

It’s known that the spiro[33]heptane core can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This suggests that 3-(3-Bromophenyl)spiro[3.3]heptane could potentially interact with a wide range of biological targets that are typically affected by phenyl ring-containing drugs.

Mode of Action

The mode of action of this compound involves its interaction with its targets, which is likely to be similar to the interaction of phenyl ring-containing drugs with their targets . The non-coplanar exit vectors of the spiro[3.3]heptane core allow it to mimic the mono-, meta-, and para-substituted phenyl rings in drugs .

Result of Action

It’s known that the patent-free saturated analogs obtained showed a high potency in the corresponding biological assays .

Propriétés

IUPAC Name |

3-(3-bromophenyl)spiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKGRNAVPYSQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC2C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

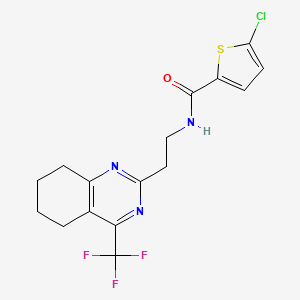

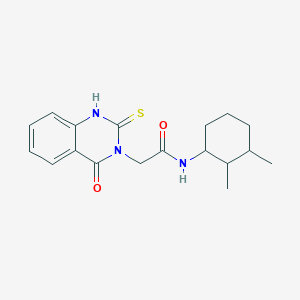

![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)

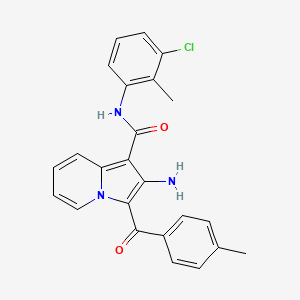

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)

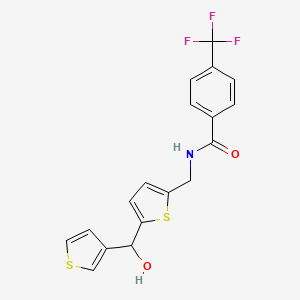

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)

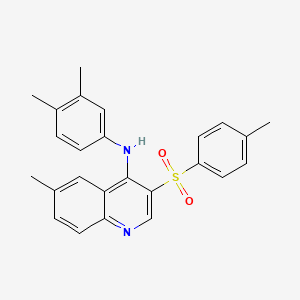

![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2614913.png)

![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)

![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)